Dmaepbp
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-4-(2-Bromo-1-(4-(2-(dimethylamino)ethoxy)phenyl)-2-phenylethenyl)phenol is an organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(2-Bromo-1-(4-(2-(dimethylamino)ethoxy)phenyl)-2-phenylethenyl)phenol typically involves multi-step organic reactions. The process may start with the bromination of a suitable precursor, followed by coupling reactions to introduce the phenyl and phenol groups. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-4-(2-Bromo-1-(4-(2-(dimethylamino)ethoxy)phenyl)-2-phenylethenyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The bromo group can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromo group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The conditions vary depending on the specific reaction but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group may yield quinones, while substitution of the bromo group can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions due to its structural features.
Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.
Industry: Use in the development of new materials with unique properties, such as polymers or advanced coatings.
Mechanism of Action
The mechanism of action of (E)-4-(2-Bromo-1-(4-(2-(dimethylamino)ethoxy)phenyl)-2-phenylethenyl)phenol would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (E)-4-(2-Bromo-1-(4-(2-(dimethylamino)ethoxy)phenyl)-2-phenylethenyl)phenol include other substituted phenols and styrenes with various functional groups. Examples might include:
- (E)-4-(2-Bromo-1-(4-hydroxyphenyl)-2-phenylethenyl)phenol
- (E)-4-(2-Bromo-1-(4-methoxyphenyl)-2-phenylethenyl)phenol
Uniqueness
The uniqueness of (E)-4-(2-Bromo-1-(4-(2-(dimethylamino)ethoxy)phenyl)-2-phenylethenyl)phenol lies in its specific combination of functional groups, which can impart distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
106692-19-7 |
---|---|
Molecular Formula |
C24H24BrNO2 |
Molecular Weight |
438.4 g/mol |
IUPAC Name |
4-[(E)-2-bromo-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylethenyl]phenol |
InChI |
InChI=1S/C24H24BrNO2/c1-26(2)16-17-28-22-14-10-19(11-15-22)23(18-8-12-21(27)13-9-18)24(25)20-6-4-3-5-7-20/h3-15,27H,16-17H2,1-2H3/b24-23+ |
InChI Key |
QFLAMGKKUHSRDG-WCWDXBQESA-N |
SMILES |
CN(C)CCOC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Br)C3=CC=C(C=C3)O |
Isomeric SMILES |
CN(C)CCOC1=CC=C(C=C1)/C(=C(\C2=CC=CC=C2)/Br)/C3=CC=C(C=C3)O |
Canonical SMILES |
CN(C)CCOC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Br)C3=CC=C(C=C3)O |
Synonyms |
(1-(4-dimethylaminoethoxy)phenyl)-1-(4-hydroxyphenyl)-2-bromo-2-phenylethylene (1-(4-dimethylaminoethoxy)phenyl)-1-(4-hydroxyphenyl)-2-bromo-2-phenylethylene, (Z)-isomer DMAEPBP |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.